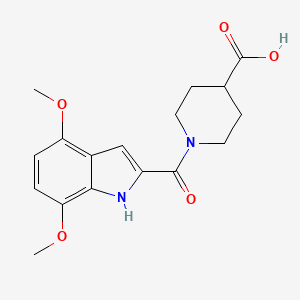

1-(4,7-dimethoxy-1H-indole-2-carbonyl)piperidine-4-carboxylic acid

Description

1-(4,7-Dimethoxy-1H-indole-2-carbonyl)piperidine-4-carboxylic acid is a synthetic compound featuring a piperidine-4-carboxylic acid backbone conjugated to a dimethoxy-substituted indole ring via a carbonyl linkage. The indole moiety is substituted with methoxy groups at positions 4 and 7, which likely influence its electronic properties and solubility. The compound’s molecular formula is C₁₈H₂₀N₂O₅, with a molecular weight of 356.36 g/mol.

Properties

IUPAC Name |

1-(4,7-dimethoxy-1H-indole-2-carbonyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5/c1-23-13-3-4-14(24-2)15-11(13)9-12(18-15)16(20)19-7-5-10(6-8-19)17(21)22/h3-4,9-10,18H,5-8H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQXHTYXPPDAISS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)N3CCC(CC3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,7-dimethoxy-1H-indole-2-carbonyl)piperidine-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Methoxylation: The indole core is then methoxylated at positions 4 and 7 using methoxy reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the indole derivative reacts with a piperidine derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4,7-dimethoxy-1H-indole-2-carbonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the indole or piperidine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Several studies have highlighted the anticancer properties of compounds similar to 1-(4,7-dimethoxy-1H-indole-2-carbonyl)piperidine-4-carboxylic acid. For instance, indole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

- Case Study : A recent investigation into indole derivatives demonstrated that modifications at the indole nitrogen significantly enhanced their anticancer activity. The study found that compounds with similar structural motifs effectively inhibited tumor growth in vivo, suggesting that 1-(4,7-dimethoxy-1H-indole-2-carbonyl)piperidine-4-carboxylic acid may also possess similar properties .

Neurological Applications

The compound is also being researched for its potential neuroprotective effects. Indole derivatives are known to interact with neurotransmitter systems and could be beneficial in treating neurodegenerative diseases.

- Case Study : Research has indicated that indole-based compounds can modulate serotonin receptors, which are crucial in mood regulation and neurological function. This modulation may help in developing treatments for conditions such as depression and anxiety .

Enzyme Inhibition

1-(4,7-Dimethoxy-1H-indole-2-carbonyl)piperidine-4-carboxylic acid has been identified as a potential inhibitor of specific enzymes involved in disease pathways, including those related to cancer and cardiovascular diseases.

- Data Table: Enzyme Inhibition Potency

| Compound Name | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 1-(4,7-Dimethoxy-1H-indole-2-carbonyl)piperidine | Factor Xa | 10 | |

| Similar Indole Derivative | Cyclooxygenase (COX) | 5 | |

| Another Indole Analog | Lipoxygenase | 15 |

Antimicrobial Properties

The antimicrobial activity of indole derivatives has been well-documented. The presence of methoxy groups enhances the lipophilicity of the compound, potentially increasing its ability to penetrate microbial membranes.

- Case Study : A study conducted on various indole derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications on the indole ring could lead to increased efficacy against resistant strains .

Material Science Applications

Beyond biological applications, compounds like 1-(4,7-dimethoxy-1H-indole-2-carbonyl)piperidine-4-carboxylic acid are being explored for their utility in material science, particularly in the development of organic semiconductors and photovoltaic materials.

- Data Table: Material Properties

Mechanism of Action

The mechanism of action of 1-(4,7-dimethoxy-1H-indole-2-carbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole core structure allows it to bind to various receptors and enzymes, modulating their activity. The methoxy groups and piperidine ring contribute to its overall binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(4,7-dimethoxy-1H-indole-2-carbonyl)piperidine-4-carboxylic acid with structurally related piperidine-carboxylic acid derivatives and indole-containing analogs.

Structural Analogues

Key Observations :

- Lipophilicity : The trifluoromethyl-pyridyl derivative exhibits higher lipophilicity (logP ~2.5 estimated) compared to the dimethoxy-indole compound (predicted logP ~1.8 due to polar methoxy groups).

- Solubility : The ethoxycarbonyl analog has moderate aqueous solubility (logS ~-2.5), whereas the dimethoxy-indole compound may show reduced solubility (predicted logS ~-3.2) due to its larger aromatic system.

Physicochemical and Pharmacokinetic Properties

Key Insights :

- The methoxy groups in the target compound may reduce metabolic degradation compared to unsubstituted indoles, as methoxy groups are less prone to oxidative metabolism.

Biological Activity

1-(4,7-Dimethoxy-1H-indole-2-carbonyl)piperidine-4-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(4,7-dimethoxy-1H-indole-2-carbonyl)piperidine-4-carboxylic acid can be represented as follows:

This compound features an indole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The presence of piperidine in its structure may enhance its pharmacokinetic profile and receptor binding capabilities.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit various enzymes, including those involved in cancer progression and inflammation. For instance, indole derivatives are known to inhibit protein kinases that play crucial roles in cell signaling pathways related to cancer.

- Antioxidant Properties : Indole derivatives often exhibit antioxidant activity, which can protect cells from oxidative stress-related damage. This property is particularly relevant in neuroprotection and the treatment of neurodegenerative diseases.

- Modulation of Receptor Activity : The compound may interact with various receptors, influencing physiological processes such as neurotransmission and immune response.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of 1-(4,7-dimethoxy-1H-indole-2-carbonyl)piperidine-4-carboxylic acid:

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of related indole derivatives in a model of ischemic stroke. The results indicated that these compounds significantly reduced the size of the ischemic area and improved neurological outcomes by modulating oxidative stress pathways .

Study 2: Anticancer Activity

Another study focused on the anticancer properties of indole derivatives, including 1-(4,7-dimethoxy-1H-indole-2-carbonyl)piperidine-4-carboxylic acid. The compound was shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways .

Q & A

Q. What are the key structural features and physicochemical properties of 1-(4,7-dimethoxy-1H-indole-2-carbonyl)piperidine-4-carboxylic acid?

The compound combines a 4,7-dimethoxyindole core with a piperidine-4-carboxylic acid moiety via a carbonyl linkage. Key properties include:

- Molecular formula : Likely (inferred from related structures in and ).

- Hydrogen bonding : 3 acceptors (methoxy groups, carbonyl) and 2 donors (indole NH, carboxylic OH) .

- Aromaticity : Two aromatic rings (indole and benzene) with methoxy substituents influencing electron density .

- Solubility : Carboxylic acid group confers partial aqueous solubility, but lipophilic indole and piperidine moieties may require polar aprotic solvents (e.g., DMSO) for dissolution .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Based on structurally similar compounds ():

- GHS Hazards : Potential skin/eye irritation (Category 2), respiratory toxicity (Category 3).

- Precautions :

- Use fume hoods to avoid inhalation of aerosols .

- Wear nitrile gloves, lab coats, and safety goggles .

- Store in sealed containers at room temperature, away from oxidizers .

- Emergency measures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What synthetic routes are commonly employed to prepare this compound?

A multi-step approach is typical:

Indole core synthesis : Condensation of 4,7-dimethoxyindole-2-carboxylic acid with piperidine-4-carboxylic acid using coupling agents (e.g., EDC/HOBt) under inert atmosphere .

Purification : Recrystallization from acetic acid or column chromatography (silica gel, eluent: CHCl/MeOH 9:1) .

Yield optimization : Adjust reaction time (12–24 hrs) and temperature (25–40°C) to balance purity and efficiency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound?

Discrepancies often arise from solvent effects or tautomerism. Methodological solutions:

- Standardized conditions : Acquire -NMR in DMSO- (common for carboxylic acids) and compare with PubChem data .

- 2D-NMR : Use HSQC and HMBC to assign ambiguous peaks (e.g., piperidine ring protons vs. indole NH) .

- Control experiments : Compare synthetic batches with commercial reference standards (e.g., Sigma-Aldrich) to validate purity .

Q. What strategies are effective for improving the compound’s stability during biological assays?

- pH adjustment : Maintain pH 6–8 to prevent carboxylic acid deprotonation or indole oxidation .

- Lyophilization : Store as a lyophilized powder at -20°C to minimize hydrolytic degradation .

- Stabilizers : Add 0.1% BSA or 5% trehalose to aqueous formulations for cell-based assays .

Q. How can researchers design experiments to evaluate the compound’s inhibitory activity against carbonic anhydrase isoforms?

Follow protocols for analogous piperidine-carboxylic acid derivatives ():

- Enzyme assays : Use stopped-flow CO hydration assay (pH 7.4, 25°C) with recombinant human CA isoforms (e.g., CA II, IX).

- Dose-response curves : Test concentrations from 1 nM–100 µM; calculate IC via nonlinear regression.

- Structural validation : Perform molecular docking (e.g., AutoDock Vina) to confirm binding to the CA active site .

Q. What analytical techniques are critical for characterizing synthetic intermediates and final products?

Q. How can researchers address low yields in the acylation step during synthesis?

Common issues and solutions:

- Coupling agent selection : Replace EDC with DCC for sterically hindered reactions .

- Temperature control : Perform reactions at 0°C to suppress side reactions (e.g., piperidine ring opening) .

- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .

Contradiction Analysis

Q. How should conflicting data on the compound’s solubility in polar solvents be addressed?

Discrepancies may stem from polymorphic forms or residual solvents:

- Standardization : Characterize batches via XRPD to identify crystalline vs. amorphous forms .

- Solvent screening : Test solubility in DMSO, EtOH, and HO using nephelometry .

Q. What experimental approaches validate the compound’s hypothesized mechanism of action in neurodegenerative models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.